![molecular formula C9H9N3O B1393154 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone CAS No. 1186310-80-4](/img/structure/B1393154.png)

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone

Übersicht

Beschreibung

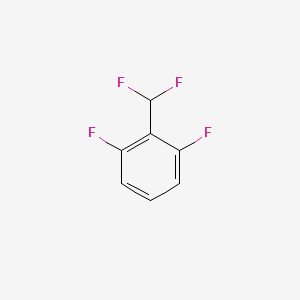

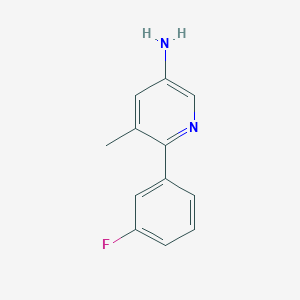

“1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” is a chemical compound with the empirical formula C9H9N3O and a molecular weight of 175.19 . It is a heterocyclic compound that contains an imidazole ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through various methods. One such method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” consists of an imidazole ring fused with a pyridine moiety. The structure was elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

“1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” is a solid compound . Its molecular weight is 175.19 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Compounds in the imidazopyridine family have been extensively studied for their therapeutic potential due to their structural resemblance to purines. They are known to play a crucial role in numerous disease conditions and could be investigated for anti-cancer, antimicrobial, and as A2A adenosine receptor antagonists which are useful in treating various disease states .

Material Science

Imidazopyridine derivatives show great promise in material science. Their unique properties could be applied in the development of new materials with specific characteristics such as enhanced durability or specialized conductivity .

Optoelectronic Devices

Due to their luminescent properties, imidazopyridine derivatives are potential candidates for use in optoelectronic devices. Research could explore their application in light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific light absorption and emission properties .

Sensors

The luminescent and versatile nature of imidazopyridine derivatives makes them suitable for sensor technology. They could be used to develop sensors that detect environmental changes or specific chemical substances .

Confocal Microscopy and Imaging

Imidazopyridine derivatives have been reported as emitters for confocal microscopy and imaging. This application could be further explored to enhance imaging techniques in biological research .

Antiproliferative Agents

Some imidazopyridine derivatives have shown antiproliferative activity on selected human cancer cell lines. Further research could investigate “1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” as a potential antiproliferative agent .

Antimicrobial Agents

The antimicrobial evaluation of imidazopyridine derivatives is an ongoing field of study. This compound could be synthesized and tested for its efficacy against various microbial strains .

Chemical Synthesis

Imidazopyridine derivatives are used in chemical synthesis as intermediates or building blocks for more complex molecules. Research into the synthetic pathways and reactions involving “1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” could provide valuable insights into its versatility in synthesis .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

If it does indeed target tubulin, it may interfere with microtubule dynamics, disrupting cell division and other cellular processes .

Biochemical Pathways

If it targets tubulin, it could impact the mitotic spindle assembly, intracellular transport, and cell shape maintenance .

Result of Action

If it acts on tubulin, it could potentially lead to cell cycle arrest and apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPWMGARFLKJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(N=C1)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674133 | |

| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone | |

CAS RN |

1186310-80-4 | |

| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

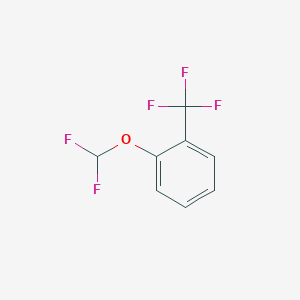

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)